molecular formula C16H8Cu2N6O8 B15343379 dicopper;pyrazine;pyrazine-2,3-dicarboxylate

dicopper;pyrazine;pyrazine-2,3-dicarboxylate

Cat. No.: B15343379
M. Wt: 539.4 g/mol
InChI Key: YSMCPLLVGSHYCI-UHFFFAOYSA-J
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Description

Dicopper;pyrazine;pyrazine-2,3-dicarboxylate is a coordination compound that features copper ions coordinated with pyrazine and pyrazine-2,3-dicarboxylate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicopper;pyrazine;pyrazine-2,3-dicarboxylate typically involves the reaction of copper salts with pyrazine and pyrazine-2,3-dicarboxylate under controlled conditions. One common method involves dissolving copper(II) nitrate and pyrazine-2,3-dicarboxylic acid in a suitable solvent, followed by the addition of pyrazine. The reaction mixture is then heated to facilitate the formation of the coordination compound. The resulting product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dicopper;pyrazine;pyrazine-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The copper ions in the compound can participate in oxidation reactions, where they are oxidized to higher oxidation states.

    Reduction: The compound can also undergo reduction reactions, where the copper ions are reduced to lower oxidation states.

    Substitution: Ligands in the coordination compound can be substituted with other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions may produce new coordination compounds with different ligands .

Scientific Research Applications

Dicopper;pyrazine;pyrazine-2,3-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism by which dicopper;pyrazine;pyrazine-2,3-dicarboxylate exerts its effects involves the coordination of copper ions with the pyrazine and pyrazine-2,3-dicarboxylate ligands. This coordination influences the electronic structure and reactivity of the copper ions, enabling them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicopper;pyrazine;pyrazine-2,3-dicarboxylate is unique due to its specific coordination environment and the presence of both pyrazine and pyrazine-2,3-dicarboxylate ligands. This combination imparts distinct structural and electronic properties, making it suitable for various applications in materials science, catalysis, and medicine .

Properties

Molecular Formula

C16H8Cu2N6O8

Molecular Weight

539.4 g/mol

IUPAC Name

dicopper;pyrazine;pyrazine-2,3-dicarboxylate

InChI

InChI=1S/2C6H4N2O4.C4H4N2.2Cu/c2*9-5(10)3-4(6(11)12)8-2-1-7-3;1-2-6-4-3-5-1;;/h2*1-2H,(H,9,10)(H,11,12);1-4H;;/q;;;2*+2/p-4

InChI Key

YSMCPLLVGSHYCI-UHFFFAOYSA-J

Canonical SMILES

C1=CN=CC=N1.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2]

Origin of Product

United States

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